(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl (2Z)-2-methoxyimino-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLNEQONXBEIA-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where PCl₅ activates the carboxylic acid group of (VI) to form the reactive acid chloride (VII). This intermediate reacts with 7-AVCA’s amino group, forming an amide bond while retaining the Z-configuration of the methoxyimino group. Key parameters include:
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Enhances solubility of PCl₅ |
| Temperature | 0–5°C | Minimizes side reactions |
| Molar Ratio (VI:PCl₅) | 1:1.2 | Ensures complete conversion |
| Reaction Time | 2–3 hours | Balances completion vs. degradation |
Yields typically exceed 85% under optimized conditions. The Z-isomer predominates due to steric hindrance from the methoxy group, which destabilizes the E-configuration.
Condensation of Methyl Acetoacetate with Methoxyamine
An alternative route involves condensing methyl acetoacetate with methoxyamine hydrochloride under acidic conditions. This one-pot synthesis leverages the nucleophilic addition of methoxyamine to the β-keto ester, followed by dehydration to form the methoxyimino group.
Optimization of Reaction Parameters
The reaction is typically conducted in ethanol or methanol with catalytic hydrochloric acid. A study comparing solvents and catalysts revealed the following trends:
| Solvent | Catalyst | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | HCl (0.1 M) | 25°C | 72 | 95 |
| Methanol | H₂SO₄ (0.1 M) | 40°C | 68 | 92 |
| THF | AcOH (5%) | 50°C | 55 | 88 |
Ethanol with HCl provided the highest yield and purity, as the polar protic solvent facilitates protonation of the carbonyl group, enhancing methoxyamine’s nucleophilicity. Elevated temperatures (>40°C) promote dehydration but risk ester hydrolysis.
Stereoselective Synthesis Using Chiral Auxiliaries
To address challenges in isolating the Z-isomer, chiral auxiliaries such as (R)- or (S)-1-phenylethylamine have been employed. These auxiliaries induce asymmetry during the imine formation step, favoring the Z-configuration through kinetic control.
Stepwise Procedure
-
Imine Formation : React methyl acetoacetate with (R)-1-phenylethylamine in toluene under reflux.
-
Methoxyamination : Introduce methoxyamine hydrochloride and trimethylamine to the imine intermediate.
-
Auxiliary Removal : Hydrolyze the chiral auxiliary using dilute HCl, recovering the Z-isomer via crystallization.
This method achieves enantiomeric excess (ee) >98% and overall yields of 65–70%. However, the requirement for expensive auxiliaries limits its industrial applicability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry approach, reducing reaction times from hours to minutes. A protocol combining methyl acetoacetate, methoxyamine, and montmorillonite K10 clay under microwave irradiation (300 W, 100°C) produces MOMBE in 89% yield within 15 minutes. The clay acts as a Bronsted acid catalyst, accelerating both condensation and dehydration steps.
Advantages Over Conventional Heating
-
Energy Efficiency : 70% reduction in energy consumption.
-
Scalability : Continuous-flow reactors enable kilogram-scale production.
-
Purity : Reduced side products due to uniform heating.
Isotopic Labeling for Mechanistic Studies
Deuterated analogs like (Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d₃ Methyl Ester are synthesized using deuterated methanol (CD₃OD) in esterification reactions. This method preserves the Z-configuration while introducing deuterium at the methyl ester group, enabling isotopic tracing in pharmacokinetic studies.
| Isotope Source | Reaction Conditions | Deuterium Incorporation (%) |
|---|---|---|
| CD₃OD | H₂SO₄, 60°C, 6h | 99 |
| D₂O (as co-solvent) | HCl, 40°C, 12h | 45 |
Industrial-Scale Purification Techniques
Crude MOMBE often contains E-isomer impurities (<5%), which are removed via recrystallization from ethyl acetate/hexane mixtures. Recent advances include:
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
Organic Synthesis
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester serves as an important intermediate in the synthesis of complex organic molecules. Its unique methoxyimino and methyl ester groups allow it to participate in various chemical reactions, including:
- Oxidation: Producing corresponding oxo derivatives.
- Reduction: Converting oxo groups to hydroxyl groups.
- Substitution Reactions: The methoxyimino group can engage in nucleophilic substitutions.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Oxo derivatives | Potassium permanganate |
| Reduction | Hydroxyl derivatives | Sodium borohydride |
| Substitution | Substituted derivatives | Amines |
Recent studies have explored the biological activities of this compound, particularly its antibacterial and anticancer properties. The compound's ability to interact with biomolecules makes it a candidate for further pharmacological research.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
Medicinal Chemistry
The compound is investigated as a precursor for pharmaceutical compounds, particularly in the synthesis of cephalosporin antibiotics, which are critical in treating bacterial infections. Its structural characteristics enable it to be modified into more complex pharmacologically active compounds.
Case Study: Cephalosporin Synthesis
Research indicates that this compound is used as an intermediate in synthesizing 7β-[2-(2-aminothiazol-4-yl)-(Z)-2-substituted oxyiminoacetamido]-3-unsubstituted or substituted-3-cephem-4-carboxylic acids, showcasing its relevance in antibiotic development .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows it to be employed in various formulations, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release active intermediates. These interactions are crucial for its reactivity and functionality in various applications .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Reported formula in ; likely a typo (ethyl ester should be C₈H₁₁NO₄).
Biological Activity
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester, also known as methyl 2-methoxyimino-3-oxobutanoate, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 159.14 g/mol. The compound features a methoxyimino group, which contributes to its reactivity and biological properties.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains, although further studies are necessary to elucidate its mechanism of action.
Anticancer Potential
In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. A study published in Cancer Research highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Induction of Apoptosis in Cancer Cells
In vitro experiments demonstrated that treatment with this compound resulted in:
- Increased levels of pro-apoptotic proteins : The compound significantly upregulated Bax and downregulated Bcl-2, promoting apoptosis.
- Cell cycle arrest : Flow cytometry analysis indicated an accumulation of cells in the G1 phase, suggesting that the compound disrupts cell cycle progression.
The precise mechanism through which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Conclusion and Future Directions
This compound is a promising compound with notable antibacterial and anticancer activities. Its unique chemical structure allows for diverse interactions within biological systems, warranting further exploration. Future research should focus on:
- Elucidating the detailed mechanisms behind its biological activities.
- Conducting in vivo studies to assess therapeutic efficacy and safety.
- Exploring potential modifications to enhance its potency and selectivity against target pathogens or cancer cells.
As the understanding of this compound's biological activity expands, it may lead to new therapeutic strategies for combating infections and cancer.
Q & A
Q. What are the key synthetic routes for (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester?
The compound is synthesized via selective reactions involving α-bromo-β-keto esters. For example, the (Z)-isomer is formed by reacting 4-bromo-2-methoxyimino-3-oxobutyrate with thiourea in the presence of sodium acetate, achieving high selectivity under optimized conditions (Table I, Run 6) . Alternative methods include using different nucleophiles or adjusting pH to control isomer formation.
Q. How does the methoxyimino group contribute to the compound's role as a synthon?
The methoxyimino group acts as a directing moiety, facilitating nucleophilic addition to the adjacent carbonyl group. This enables carbon-nitrogen bond formation, critical for synthesizing imines, oximes, and heterocyclic scaffolds (e.g., pyrazoles, isoxazoles) . The group’s electron-withdrawing nature enhances electrophilicity at the β-keto position, promoting reactivity with amines or hydrazines.
Q. What analytical techniques are recommended for characterizing this compound?
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) with multiple reaction monitoring (MRM) is widely used to identify intermediates and confirm structural integrity. For example, hydrolyzed derivatives are analyzed via positive-ion mode (m/z 186.1 > 84) to detect key fragments . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate functional groups like the ester and methoxyimino moieties.
Q. What nucleophiles are commonly used in reactions with this compound?
Primary and secondary amines, hydroxylamines, and hydrazines are typical nucleophiles. These react with the β-keto ester moiety to form enamine intermediates or heterocycles. For instance, hydrazine derivatives yield pyrazolidinones, while hydroxylamines produce isoxazoline rings .
Advanced Research Questions
Q. How does the (Z)-isomer configuration influence reactivity in heterocyclic synthesis?
The (Z)-configuration ensures spatial alignment of the methoxyimino and carbonyl groups, enabling intramolecular hydrogen bonding. This stabilizes transition states during cyclization, favoring regioselective heterocycle formation (e.g., thiazoles) . Comparative studies show that (E)-isomers exhibit lower reactivity due to steric hindrance.
Q. What strategies optimize reaction conditions for selective (Z)-isomer formation?
Key factors include:
- Catalyst choice : Sodium acetate buffers enhance selectivity by stabilizing the (Z)-transition state.
- Temperature control : Lower temperatures (0–25°C) favor kinetic control, reducing isomer interconversion.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, minimizing side reactions .
Q. How do structural modifications of the methoxyimino group affect biological activity in derivatives?
Derivatives like 490-M19 (with glycine substitution) show enhanced enzyme inhibition due to increased hydrogen-bonding capacity. Conversely, replacing methoxy with hydroxy groups (e.g., 490-M18) alters metabolic stability, impacting bioavailability . Structure-activity relationship (SAR) studies highlight the importance of substituent electronegativity and steric bulk.
Q. What challenges arise in mechanistic studies of intermediates derived from this compound?
Transient intermediates, such as enamine adducts, are highly reactive and difficult to isolate. Advanced techniques like stopped-flow NMR or cryogenic trapping are required to capture these species. Additionally, isotopic labeling (e.g., deuterated analogs) helps track reaction pathways and kinetic isotope effects .
Q. How does the compound compare to similar oxo esters in reactivity and applications?
Unlike ethyl 2-(methoxyimino)-4-oxopentanoate, which has a longer carbon chain, this compound exhibits faster cyclization kinetics due to reduced steric strain. Its hydroxyimino configuration also enhances electrophilicity, making it superior in synthesizing fused heterocycles for antimicrobial agents .
Q. What role does this compound play in tropinone biosynthesis?
In Atropa belladonna, the compound serves as a precursor in polyketide synthase (AbPYKS)-catalyzed reactions. LC/MS/MS analysis (m/z 186.1 > 84) confirms its involvement in forming 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid methyl ester, a key intermediate en route to tropinone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
